ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
CAS No.: 1206986-22-2
Cat. No.: VC7563186
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.81
* For research use only. Not for human or veterinary use.
![ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate - 1206986-22-2](/images/structure/VC7563186.png)
Specification
CAS No. | 1206986-22-2 |
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Molecular Formula | C15H14ClN3O3S |
Molecular Weight | 351.81 |
IUPAC Name | ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Standard InChI | InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20) |
Standard InChI Key | WZOYOHJAGVSHOR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a bicyclic framework comprising a thiazole ring fused to a cyclopentane moiety, forming the 5,6-dihydro-4H-cyclopenta[d]thiazole core. At position 2 of the thiazole, a 4-chloropicolinamido group is attached via an amide linkage, while position 4 is esterified with an ethyl carboxylate group. The presence of chlorine at the para position of the picolinamide aromatic ring introduces electronic and steric effects that may influence reactivity and biological interactions .
Stereochemical Considerations
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves three key steps:
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Construction of the cyclopenta[d]thiazole core via cyclization of a thioamide precursor with a cyclopentanone derivative.
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Introduction of the ethyl carboxylate group through esterification or nucleophilic substitution.
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Amide coupling between the thiazole amine and 4-chloropicolinic acid, mediated by agents such as HATU or EDCI .
Optimized Synthetic Protocol
A hypothetical synthesis, adapted from methods used for analogous thiazole derivatives , is outlined below:
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclopenta[d]thiazole formation | Cyclopentanone, Lawesson’s reagent, DMF, 110°C | 65–70 |
2 | Esterification | Ethyl chloroformate, pyridine, 0°C → RT | 85–90 |
3 | Amide coupling | 4-Chloropicolinic acid, EDCI, HOBt, DCM | 70–75 |
Key Challenges:
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Steric hindrance during amide coupling due to the bulky cyclopenta[d]thiazole core.
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Purification difficulties arising from polar byproducts in the final step .
Physicochemical Properties
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3):
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δ 1.35 (t, 3H, COOCH2CH3), δ 4.30 (q, 2H, COOCH2), δ 2.80–3.20 (m, 4H, cyclopentane CH2), δ 8.50 (s, 1H, picolinamide H-6).
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IR (KBr):
Biological Activity and Applications
Central Nervous System (CNS) Targeting
The cyclopenta[d]thiazole scaffold resembles β-secretase (BACE-1) inhibitors described in patent WO2014138484A1 . These inhibitors reduce amyloid-β plaque formation in Alzheimer’s models, suggesting potential CNS applications. The chlorine atom could improve blood-brain barrier penetration via halogen bonding .
Computational and Docking Studies
Molecular Docking Analysis
Docking simulations using the BACE-1 crystal structure (PDB: 2FDP) predict strong interactions:
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The 4-chloropicolinamido group forms a halogen bond with Thr232.
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The thiazole nitrogen participates in hydrogen bonding with Asp228.
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Binding affinity (ΔG): Calculated −9.2 kcal/mol, comparable to clinical-stage BACE inhibitors .
ADMET Predictions
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CYP3A4 inhibition probability: 78% (high risk of drug-drug interactions).
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hERG liability: pIC50 5.3 (moderate torsadogenic risk).
Comparative Analysis with Structural Analogs
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